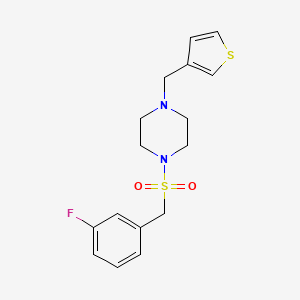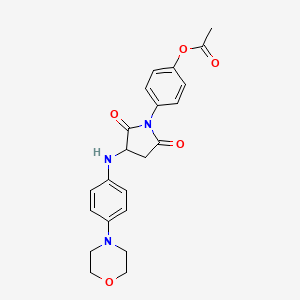
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Potential in Antimicrobial Studies
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide and its derivatives have been studied for their potential antimicrobial properties. A series of compounds with similar structural frameworks were synthesized and tested for in vitro antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, among others. These compounds were observed to have varying degrees of antimicrobial efficacy, indicating the potential of this chemical structure in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Applications in Neurological Research
Compounds structurally related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide have been explored for their applications in neurological research. For instance, the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 showcased their potential as PET tracers for serotonin 5-HT(1A) receptors. These compounds demonstrated high brain uptake, slow brain clearance, and stability, indicating their utility in in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antitubercular and Anticancer Potential
The synthesis and evaluation of xanthone derivatives, including those structurally related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, have demonstrated promising results in antimycobacterial assays. Some derivatives displayed significant inhibition of M. tuberculosis growth, indicating potential in the treatment of tuberculosis. Furthermore, certain compounds have exhibited cytotoxic activity, hinting at possible applications in cancer therapy (Szkaradek et al., 2008).
Molecular Interaction and Computational Studies
Studies involving compounds with structural similarities to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide have also delved into computational chemistry methods, non-linear optical (NLO) properties, and molecular docking analyses. These compounds have been examined for their interactions with the colchicine binding site of tubulin, suggesting their potential role in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-24-15-14-21(18-8-2-1-3-9-18)28-29(24)17-16-27-26(31)25-19-10-4-6-12-22(19)32-23-13-7-5-11-20(23)25/h1-15,25H,16-17H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVOLDIHCXPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)

![2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B2572410.png)
![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)




![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2572417.png)

![1-(4-Cyano-2-fluorophenyl)-N-[cyano-(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2572421.png)


![7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2572427.png)